1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is an organic compound featuring a pyrazole ring substituted with a cyclopentyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine typically involves the cycloaddition of appropriate precursors. One common method is the reaction of cyclopentyl methanol with a pyrazole derivative under suitable conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are crucial to the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine
- 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine
Comparison: 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(cyclopentyloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-5-6-12(11-9)7-13-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11) |
InChI Key |
OUPYWVVAEDONCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCN2C=CC(=N2)N |
Origin of Product |
United States |
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